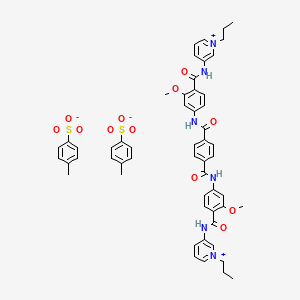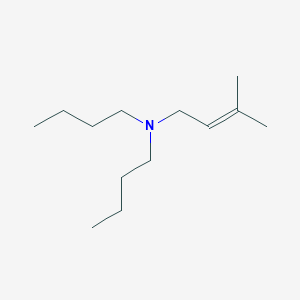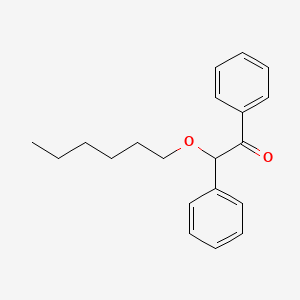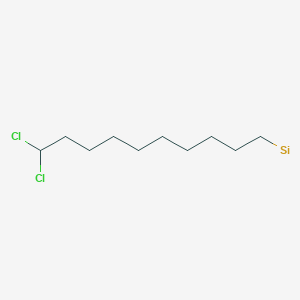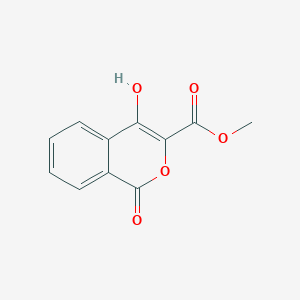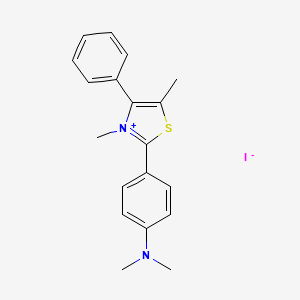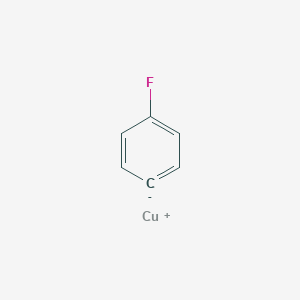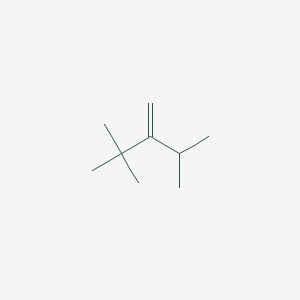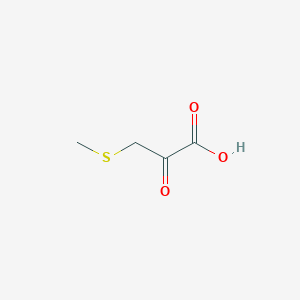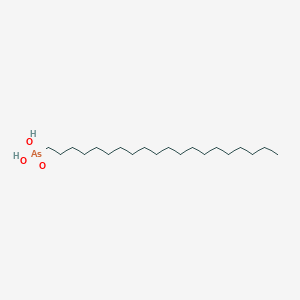![molecular formula C16H18O4S2 B14712145 Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl- CAS No. 22952-14-3](/img/structure/B14712145.png)
Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is an organic compound with the molecular formula C16H18O2S2 It is a derivative of benzene, characterized by the presence of two sulfonyl groups attached to an ethanediyl bridge, which in turn is connected to two methyl-substituted benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by further reaction with another equivalent of 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Nitro or halogenated derivatives of the benzene rings.
Applications De Recherche Scientifique
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfonyl group interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] involves its interaction with molecular targets through the sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ethanediyl bridge provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfonyl groups, resulting in different chemical reactivity and applications.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Contains ether linkages instead of sulfonyl groups, leading to different physical and chemical properties.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Features a methyl-substituted ethanediyl bridge, affecting its steric and electronic properties.
Uniqueness
Benzene, 1,1’-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-] is unique due to the presence of sulfonyl groups, which impart distinct chemical reactivity and potential biological activity. These groups enhance the compound’s ability to interact with biomolecules, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
22952-14-3 |
|---|---|
Formule moléculaire |
C16H18O4S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-methyl-4-[2-(4-methylphenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C16H18O4S2/c1-13-3-7-15(8-4-13)21(17,18)11-12-22(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ATPZFDFVYMLXFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



